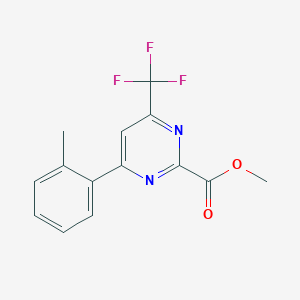
Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves multi-step organic reactions. A common route might include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or urea derivatives.
Introduction of Substituents: The o-tolyl and trifluoromethyl groups can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group of the o-tolyl moiety, forming carboxylic acids.
Reduction: Reduction reactions might target the pyrimidine ring or the trifluoromethyl group, leading to partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrimidines or aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(p-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate
- Methyl 4-(o-tolyl)-6-(difluoromethyl)pyrimidine-2-carboxylate
- Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxamide
Uniqueness
Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to the specific positioning of the o-tolyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H11F3N2O2 |
|---|---|
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
methyl 4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-5-3-4-6-9(8)10-7-11(14(15,16)17)19-12(18-10)13(20)21-2/h3-7H,1-2H3 |
Clave InChI |
GKTJYJZHONJTAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=NC(=N2)C(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



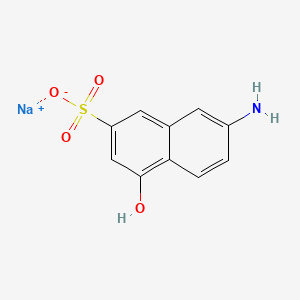

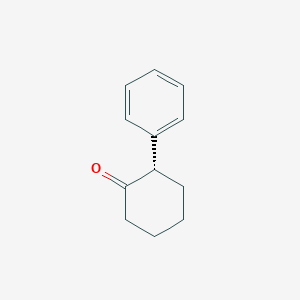
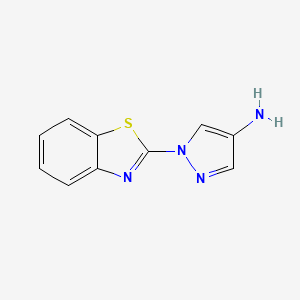


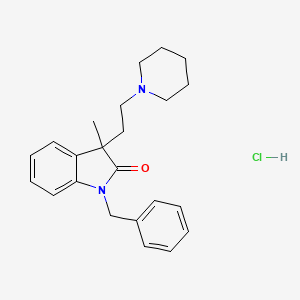


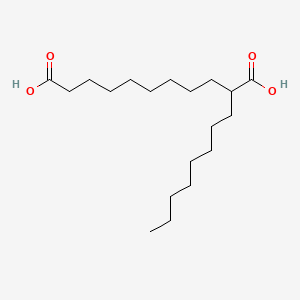
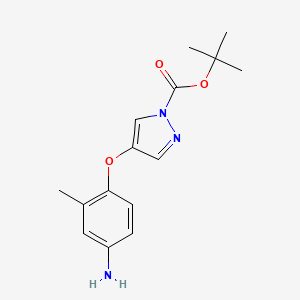

![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
